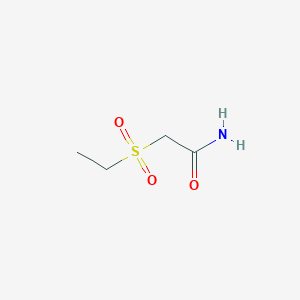

2-(Ethanesulfonyl)acetamide

Description

2-(Ethanesulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by an ethanesulfonyl group (–SO₂C₂H₅) attached to the acetamide backbone. The ethanesulfonyl moiety likely enhances metabolic stability and binding affinity to biological targets, as seen in related compounds .

Properties

IUPAC Name |

2-ethylsulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTYEZXVIDJKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10152-03-1 | |

| Record name | 2-(ethanesulfonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfonyl)acetamide typically involves the reaction of ethylsulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Ethanesulfonyl)acetamide, a chemical compound with both acetamide and ethanesulfonyl functional groups, has diverse applications, particularly in medicinal chemistry and pharmaceutical research . Its structural features make it a candidate for drug development and pharmacological studies.

Pharmaceutical Development

- Lead Compound As a lead compound, 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide can be used for developing new drugs that target various diseases. Its unique chemical profile, including a thiazole ring and an ethanesulfonyl group attached to a phenyl ring, allows it to interact with biological targets.

- Medicinal Chemistry Compounds containing thiazole and sulfonamide moieties, like this compound, have demonstrated significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

- Urease Inhibition Acetamide-sulfonamide scaffolds have demonstrated potential as urease inhibitors . Drug-based compounds can serve as leading candidates for developing innovative, highly effective urease inhibitors .

Research Applications

- Interaction Studies Interaction studies involving 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide could focus on its binding affinity to specific proteins or enzymes relevant to disease mechanisms. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can elucidate binding interactions and affinities.

- Bioactive Compounds The genus is broadly utilized in the control, treatment, and prevention of diseases through the production of bioactive compounds, widely used as antibiotics, anti-tumor, anti-tubercular, anti-helminthic, anti-diabetic, anti-oxidant, anti-angiogenic, growth hormones, immuno-suppressors, neuritogenic, anti-inflammatory, anti-algal, anti-fungal with enzymatic source, anti-proliferative, anti-parasitic, anti-malarial, anti-viral, anti-bacterial .

- ** изучения структуры-реактивности** 2-Sulfonylpyrimidines react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . Fine tuning the heterocyclic core and exocyclic .

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Key Examples

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)

- Structure : Features a benzo[d]thiazolylsulfonyl group linked to a piperazine ring and a difluorophenyl acetamide.

- Activity : Exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Mechanism : The sulfonyl group enhances solubility and target engagement with microbial enzymes.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structure: Combines a pyridazinone core with a bromophenyl acetamide and methoxybenzyl substituent. Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .

Comparison Table: Sulfonyl Acetamides

Anti-Cancer Acetamides

Key Examples

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

- Structure : Quinazoline sulfonyl group with a methoxyphenyl acetamide.

- Activity : Demonstrates significant cytotoxicity against HCT-116, MCF-7, and PC-3 cancer cell lines .

Naphtho[2,1-b]furan Derivatives (Compounds 5a-d, 6a-d) Structure: Naphthofuran core with nitro and acetamide groups.

Comparison Table: Anti-Cancer Derivatives

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Sulfonyl groups (e.g., benzo[d]thiazolylsulfonyl) improve antimicrobial activity by enhancing target binding . Quinazoline and pyridazinone cores are critical for receptor agonism (e.g., FPR2) and anti-cancer activity .

- Synthetic Efficiency : Ionic liquid-mediated palladium catalysis offers eco-friendly advantages over traditional methods .

Biological Activity

2-(Ethanesulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article synthesizes available research on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C4H9NO3S

- Molecular Weight : 165.18 g/mol

The compound features an acetamide moiety linked to an ethanesulfonyl group, which is significant for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of urease inhibition, where compounds with similar structures have shown promising results .

- Cellular Interaction : The compound may influence cellular pathways by modulating protein interactions and signaling pathways, similar to other acetamide derivatives that have been studied for their roles in cancer therapy and anti-inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, akin to other sulfonamide-containing compounds that have been effective against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Case Studies

- Urease Inhibition Study : A study evaluated various acetamide-sulfonamide derivatives for urease inhibition. The results indicated that modifications to the acetamide side significantly affected potency, with certain derivatives outperforming established drugs .

- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited antimicrobial effects comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Cytotoxicity Evaluation : The compound was tested against several cancer cell lines using the MTT assay, revealing moderate cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.